molecular formula C17H16N2O2S B2757802 N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide CAS No. 1903771-04-9

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2757802
CAS No.: 1903771-04-9
M. Wt: 312.39
InChI Key: HNPFUSBAEPOBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a benzamide core strategically substituted with a thiophene heterocycle and connected via a propyl linker to an isoxazole ring, a structural motif commonly associated with biological activity . Compounds incorporating isoxazoline derivatives have demonstrated potent insecticidal, acaricidal, and nematicidal activities, making them valuable scaffolds in the development of new crop protection agents . The specific molecular architecture of this compound, which combines multiple heterocyclic systems, suggests potential for interacting with various biological targets. Researchers can utilize this high-purity material as a key intermediate or as a core structure for synthesizing novel analogs in structure-activity relationship (SAR) studies. It is also suitable for high-throughput screening campaigns aimed at identifying new bioactive molecules for pharmaceutical or agricultural applications. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not a substitute for professional judgment.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(18-9-1-3-13-11-19-21-12-13)15-7-5-14(6-8-15)16-4-2-10-22-16/h2,4-8,10-12H,1,3,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFUSBAEPOBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.

    Attachment of the Propyl Chain: The isoxazole ring can then be linked to a propyl chain through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The thiophene ring can be introduced to the benzamide core through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings might play a role in binding to the target site, while the benzamide core could be involved in the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Heterocyclic Influence on Bioactivity

  • Thiophene vs. Thiazole : The target compound’s thiophen-2-yl group contrasts with the thiazole sulfonamide in . Thiophene’s electron-rich nature favors π-π interactions, while thiazole’s nitrogen atom may enhance hydrogen bonding. Such differences could influence target selectivity and metabolic stability .
  • Isoxazole vs. Triazole: The isoxazole in the target compound differs from the 1,2,4-triazole in .

Substituent Effects on Physicochemical Properties

  • Hydrochloride Salts: Compound 4a includes a hydrochloride salt, enhancing aqueous solubility compared to the non-ionic target compound. This modification is critical for bioavailability in drug development.
  • Sulfonyl Groups : The sulfonyl moiety in and introduces strong electron-withdrawing effects, which may alter the benzamide’s acidity and binding kinetics compared to the target’s electron-neutral thiophene and isoxazole groups .

Spectral Characterization

  • IR Spectroscopy : The absence of C=S stretches (~1240–1255 cm⁻¹) in the target compound distinguishes it from triazole-thiones in . Instead, its carbonyl stretch (1660–1680 cm⁻¹) aligns with benzamide derivatives in .
  • NMR Shifts : The thiophene protons in the target compound likely resonate at δH 7.0–7.5 ppm, similar to compound 4a , while triazole-thiones in show distinct NH and aromatic proton shifts due to tautomerism.

Pharmacological Implications

  • Anti-LSD1 Activity : Compound 4a demonstrates anti-LSD1 activity, suggesting that the benzamide-thiophene scaffold may target epigenetic enzymes. The target compound’s isoxazole propyl chain could modulate potency by altering steric interactions.
  • The isoxazole group in the target compound may offer alternative metabolic pathways, reducing toxicity risks .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an isoxazole ring, a thiophene substituent, and a benzamide core. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 1903771-04-9
  • Molecular Weight : 312.4 g/mol

This compound is characterized by its potential applications in various biological contexts, including cancer therapy and as a biochemical probe.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : A propyl chain is linked to the isoxazole ring via nucleophilic substitution.
  • Formation of the Benzamide Core : The thiophene ring is introduced through coupling reactions such as Suzuki or Heck reactions.

Summary of Synthetic Routes

StepDescription
Isoxazole FormationCyclization under acidic or basic conditions.
Propyl Chain AttachmentNucleophilic substitution reaction.
Benzamide Core FormationCoupling reaction with thiophene.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets, including enzymes and receptors. The presence of the isoxazole and thiophene rings may enhance binding affinity to these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole and thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Assays Used : CCK-8 and 3D cell viability assays confirmed effective anti-proliferation capabilities against targeted cancer cells.

In a related study, compounds structurally similar to this compound demonstrated selective inhibition of EGFR and HER2 kinases, which are critical targets in cancer therapy .

Other Biological Activities

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial effects against strains like E. faecalis and P. aeruginosa.
  • Anti-inflammatory Properties : Compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study 1: Anticancer Efficacy

A recent investigation into benzamide derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating strong anti-proliferative effects.

Case Study 2: Kinase Inhibition

Research highlighted the efficacy of certain benzamide derivatives in inhibiting RET kinase activity, showcasing their potential as lead compounds for further development in targeted cancer therapies .

Q & A

Q. What experimental approaches elucidate the compound’s role in apoptotic pathways?

  • Methodological Answer :
  • Western blotting : Quantify pro-apoptotic markers (Bax, cleaved PARP) and anti-apoptotic proteins (Bcl-2) .
  • CRISPR knockouts : Use Bcl-2-deficient cell lines to validate target specificity .
  • In vivo xenografts : Monitor tumor regression in BALB/c nude mice with HeLa-derived tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.